molecular formula C21H28O2 B14795044 (8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione

(8xi,9xi,14xi,17xi)-Pregna-4,6-diene-3,20-dione

Cat. No.: B14795044
M. Wt: 312.4 g/mol
InChI Key: JGMOKGBVKVMRFX-KKINBUFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-4,6-diene-3,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione. Subsequently, this intermediate is rearranged under alkaline conditions to produce Pregna-4,6-diene-3,20-dione .

Industrial Production Methods

Industrial production of Pregna-4,6-diene-3,20-dione follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

Pregna-4,6-diene-3,20-dione has a wide range of scientific research applications:

Mechanism of Action

Pregna-4,6-diene-3,20-dione exerts its effects by interacting with progesterone receptors in the body. It regulates the growth and shedding of the uterine lining, making it useful in hormone therapy. The compound does not inhibit ovulation, which distinguishes it from other progestogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregna-4,6-diene-3,20-dione is unique due to its specific chemical structure, which allows it to interact with progesterone receptors without inhibiting ovulation. This makes it particularly useful in hormone therapy and reproductive health applications .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(10R,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

JGMOKGBVKVMRFX-KKINBUFLSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2C=CC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

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